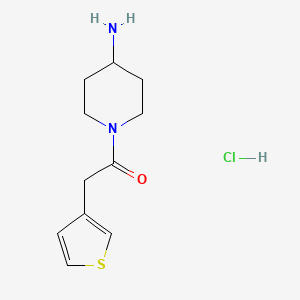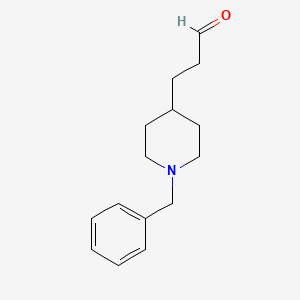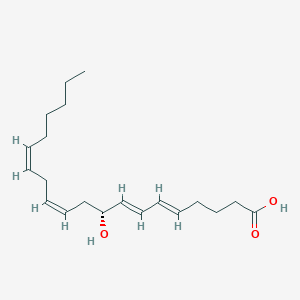
(5E,7e,9r,11z,14z)-9-hydroxy-5,7,11,14-icosatetraenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9®-Hydroxy-10,12-octadecadienoic acid, commonly known as 9®-Hete, is a bioactive lipid derived from linoleic acid. It is part of the hydroxyoctadecadienoic acid family and plays a significant role in various biological processes, including inflammation and cellular signaling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9®-Hete typically involves the enzymatic oxidation of linoleic acid. This process is catalyzed by lipoxygenases, which introduce a hydroperoxide group at the 9th carbon position. The hydroperoxide is then reduced to form the hydroxyl group, resulting in 9®-Hete.
Industrial Production Methods
Industrial production of 9®-Hete can be achieved through biotechnological methods, utilizing microbial or plant-based lipoxygenases. These enzymes are expressed in large-scale fermentation systems, allowing for the efficient and cost-effective production of 9®-Hete.
化学反应分析
Types of Reactions
9®-Hete undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other bioactive lipids.
Reduction: The hydroperoxide intermediate can be reduced to form the hydroxyl group.
Esterification: It can form esters with alcohols, which may alter its biological activity.
Common Reagents and Conditions
Oxidation: Catalyzed by lipoxygenases in the presence of oxygen.
Reduction: Typically involves reducing agents such as sodium borohydride.
Esterification: Requires alcohols and acid catalysts under mild conditions.
Major Products Formed
Oxidation: Leads to the formation of various oxylipins.
Reduction: Produces 9®-Hete from its hydroperoxide precursor.
Esterification: Results in the formation of 9®-Hete esters.
科学研究应用
9®-Hete has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and enzymatic reactions.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and metabolic disorders.
Industry: Utilized in the development of bioactive lipid formulations and nutraceuticals.
作用机制
The mechanism of action of 9®-Hete involves its interaction with specific receptors and enzymes. It modulates cellular signaling pathways by binding to peroxisome proliferator-activated receptors (PPARs) and other lipid receptors. This interaction influences gene expression and metabolic processes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
9(S)-Hete: Another isomer of hydroxy-10,12-octadecadienoic acid with similar biological activities.
13(S)-Hete: A hydroxylated derivative of linoleic acid with distinct signaling properties.
12(S)-Hete: A hydroxylated arachidonic acid derivative involved in inflammation.
Uniqueness
9®-Hete is unique due to its specific stereochemistry, which influences its interaction with biological targets. Its R-configuration at the 9th carbon position distinguishes it from other hydroxyoctadecadienoic acids and contributes to its specific biological functions.
属性
分子式 |
C20H32O3 |
|---|---|
分子量 |
320.5 g/mol |
IUPAC 名称 |
(5E,7E,9R,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9+,13-10-,17-14+/t19-/m1/s1 |
InChI 键 |
KATOYYZUTNAWSA-WKDOMESKSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\C[C@H](/C=C/C=C/CCCC(=O)O)O |
规范 SMILES |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


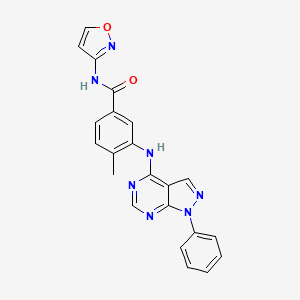
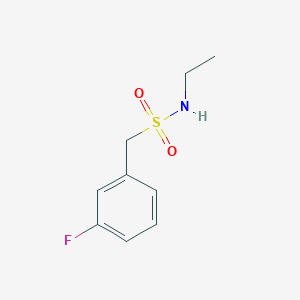

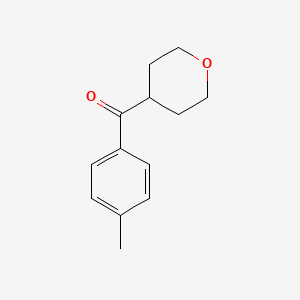
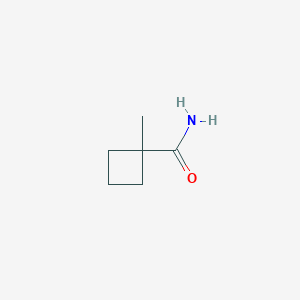
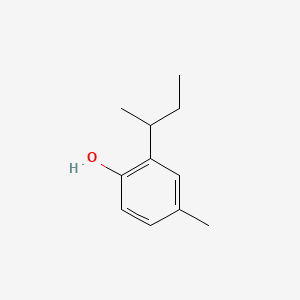
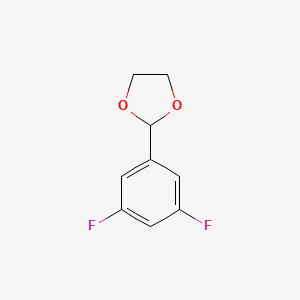

![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)
![2-Imidazo[1,2-a]pyridin-6-ylethanamine](/img/structure/B13975560.png)
![4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B13975563.png)
